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Compound of Interest

Compound Name:
5-(4-Hydroxyphenyl)-5-phenyl-d5-

hydantoin-2,4,5-13C3

Cat. No.: B12414826

Get Quote

High-Precision Metabolite Quantitation & CYP2C9 Phenotyping

Executive Summary
This technical guide details the application of p-Hydroxyphenytoin-d5-13C3 (5-(4-
Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3), a highly stable, heavy-labeled internal

standard (IS) used in the quantification of the primary phenytoin metabolite, p-

hydroxyphenytoin (p-HPPH).

In therapeutic drug monitoring (TDM) and pharmacogenomic studies, the accuracy of p-HPPH

measurement is critical for assessing CYP2C9 activity. This guide explains why the +8 Da

mass shift provided by this specific isotopologue is superior to standard deuterated analogs

(e.g., d5 or d10) for eliminating cross-talk in high-concentration assays.

Part 1: Nomenclature & Chemical Identity[1]
The compound is a stable isotope-labeled derivative of 5-(4-hydroxyphenyl)-5-phenylhydantoin,

the major metabolite of the anti-epileptic drug Phenytoin.
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Identification Data
Attribute Specification

Common Name p-Hydroxyphenytoin-d5-13C3

Systematic Name
5-(4-Hydroxyphenyl)-5-(phenyl-d5)-hydantoin-

2,4,5-13C3

Alternative Names

4'-HPPH-d5-13C3; p-HPPH-d5-13C3; 5-(4-

hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4-

dione-13C3

Chemical Formula C₁₂¹³C₃H₇D₅N₂O₃

Molecular Weight ~276.3 Da (Parent: 268.27 Da; Shift: +8.03 Da)

Parent CAS 2784-27-2 (Unlabeled p-Hydroxyphenytoin)

Isomeric Purity

Typically supplied as a racemic mixture, though

CYP2C9 preferentially generates the (S)-

enantiomer.

Structural Labeling Logic
The "d5-13C3" labeling pattern is engineered for maximum stability and mass differentiation:

Phenyl-d5: The non-hydroxylated phenyl ring is fully deuterated (5 deuterium atoms). This

ring is metabolically stable compared to the hydroxylated ring.

Hydantoin-13C3: The three carbons of the hydantoin heterocyclic ring (C2, C4, C5) are

replaced with Carbon-13. This core labeling is chemically inert and resistant to metabolic

exchange.
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Figure 1: Relationship between the parent drug, the biological metabolite, and the engineered

internal standard.

Part 2: The Role in Bioanalysis (Why +8 Da?)
The "Cross-Talk" Problem
In LC-MS/MS, natural isotopes (Carbon-13, Oxygen-18) of the analyte can create a signal at

higher mass-to-charge (m/z) ratios.

Scenario: Phenytoin samples often have high concentrations (10–20 µg/mL).

Risk: If using a simple d3-labeled IS, the M+3 natural isotope abundance of the high-

concentration analyte can "bleed" into the IS channel, falsely elevating the IS signal and

causing negative bias in quantification.

The d5-13C3 Solution
The +8 Da mass shift moves the Internal Standard's signal completely beyond the natural

isotopic envelope of the analyte.

Analyte (p-HPPH): m/z 267.1 (Negative Mode)

IS (d5-13C3): m/z 275.1

Result: Zero interference, even at upper limits of quantification (ULOQ), ensuring linear

calibration curves and robust reproducibility.
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Part 3: Metabolic Context & Mechanism
Phenytoin elimination is non-linear (Michaelis-Menten kinetics) and highly dependent on

CYP2C9.

Major Pathway: CYP2C9 hydroxylates Phenytoin at the para position of one phenyl ring to

form p-HPPH.[1]

Stereoselectivity: CYP2C9 produces ~95% (S)-p-HPPH.[2] CYP2C19 (the minor pathway)

produces both (R) and (S) enantiomers.[2]

Clinical Relevance: The ratio of Phenytoin to p-HPPH is a direct phenotypic marker of

CYP2C9 activity. Poor Metabolizers (PM) accumulate Phenytoin, leading to toxicity

(nystagmus, ataxia).
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Figure 2: Metabolic pathway of Phenytoin. p-HPPH is the rate-limiting product for clearance

assessment.

Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol utilizes Negative Electrospray Ionization (ESI-), which provides superior

sensitivity for the hydantoin moiety compared to positive mode.

Sample Preparation (Protein Precipitation)
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.

IS Addition: Add 20 µL of p-Hydroxyphenytoin-d5-13C3 working solution (e.g., 500 ng/mL in

methanol).

Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

Note: Acidification helps stabilize the phenolic moiety.

Vortex & Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match

initial mobile phase).

LC-MS/MS Conditions
Parameter Setting

Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)

Mobile Phase A
Water + 1mM Ammonium Acetate (pH adjusted

to ~5.0)

Mobile Phase B Methanol or Acetonitrile

Flow Rate 0.4 mL/min

Ionization ESI Negative Mode (ESI-)

MRM Transition (Analyte) m/z 267.1 → 224.1 (Loss of HNCO)

MRM Transition (IS) m/z 275.1 → 232.1 (Equivalent loss +8 Da)
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Protocol Workflow Diagram
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Figure 3: Step-by-step bioanalytical workflow for p-HPPH quantification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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